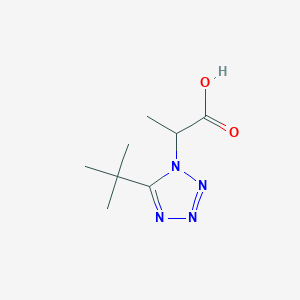

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid

Descripción general

Descripción

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. The tert-butyl group attached to the tetrazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile under acidic or basic conditions. For example, sodium azide can react with tert-butyl cyanide in the presence of a strong acid like hydrochloric acid to form the tetrazole ring.

Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a nucleophilic substitution reaction. For instance, the tetrazole ring can be reacted with a halogenated propanoic acid derivative, such as 2-bromo-propanoic acid, under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the propanoic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated compounds (e.g., bromoalkanes), bases (e.g., sodium hydroxide)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Substituted tetrazole derivatives

Aplicaciones Científicas De Investigación

Drug Development

Tetrazole derivatives have gained significant attention in medicinal chemistry due to their biological activity and structural versatility. The compound 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid serves as a bioisostere for carboxylic acids and has been integrated into various drug formulations.

- Antihypertensive Agents : Tetrazole-containing compounds have been developed as antihypertensive agents. For instance, the incorporation of tetrazole moieties into pharmacologically active compounds has shown improved efficacy and reduced side effects compared to traditional drugs .

- Anti-inflammatory Properties : Research indicates that tetrazole derivatives can exhibit anti-inflammatory effects by modulating pathways involved in inflammation. This opens avenues for developing new anti-inflammatory medications .

- Antimicrobial Activity : Studies have demonstrated that tetrazole derivatives can selectively inhibit bacterial growth. The compound has been evaluated for its potential use in synthesizing oligopeptides with antimicrobial properties .

Herbicides and Pesticides

The nitrogen-rich structure of tetrazoles contributes to their use in developing herbicides and pesticides. Compounds similar to this compound have been investigated for their effectiveness in controlling various agricultural pests while minimizing environmental impact.

Energetic Materials

Tetrazoles are recognized for their high energy content and stability, making them suitable candidates for use in explosives and propellants. Research has focused on formulating rocket propellants that incorporate tetrazole derivatives due to their favorable combustion characteristics .

Case Study 1: Antihypertensive Drug Development

A study explored the synthesis of a series of tetrazole derivatives aimed at developing new antihypertensive agents. The results indicated that specific substitutions on the tetrazole ring significantly enhanced the pharmacological profile of the compounds.

Case Study 2: Agricultural Application

A research project evaluated the efficacy of a tetrazole-based herbicide against common weeds. The findings suggested that the compound exhibited superior performance compared to existing herbicides.

Mecanismo De Acción

The mechanism of action of 2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid depends on its specific application. In biological systems, the tetrazole ring can mimic the carboxylate group, allowing it to interact with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The molecular targets and pathways involved would depend on the specific enzyme or receptor being studied.

Comparación Con Compuestos Similares

Similar Compounds

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a propanoic acid group.

Uniqueness

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid group. This combination provides distinct steric and electronic properties, making it suitable for specific applications in synthesis, research, and industry.

Actividad Biológica

2-(5-tert-butyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique tetrazole structure, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H14N4O2

- Molecular Weight : 186.22 g/mol

- CAS Number : 66040575

- SMILES Notation : CC(C)(C)c1nnnn1CC(=O)O

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anti-cancer agent. The following sections summarize key findings from recent research.

Anti-inflammatory Activity

Research indicates that compounds containing a tetrazole moiety can exhibit anti-inflammatory properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and the induction of oxidative stress within the tumor cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with key cellular targets involved in inflammation and cancer progression:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of many pro-inflammatory genes.

- Induction of Apoptosis : It appears to activate caspases and other apoptotic markers in cancer cells.

Research Findings and Case Studies

Propiedades

IUPAC Name |

2-(5-tert-butyltetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5(6(13)14)12-7(8(2,3)4)9-10-11-12/h5H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCRNNCUHGCOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=NN=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.